molecular formula C18H22N4O2 B492854 1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 724738-04-9

1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B492854
CAS No.: 724738-04-9
M. Wt: 326.4g/mol
InChI Key: KIBMXOWSWHLQBQ-UHFFFAOYSA-N
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Description

1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the N-pentyl group and the 1,9-dimethyl groups is achieved through alkylation reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Properties

IUPAC Name

6,10-dimethyl-2-oxo-N-pentyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-4-5-6-9-19-17(23)14-11-13-16(21(14)3)20-15-12(2)8-7-10-22(15)18(13)24/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBMXOWSWHLQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(N1C)N=C3C(=CC=CN3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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